(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate is an organic compound classified under the azabicyclo nonanes. This compound features a bicyclic structure that incorporates a nitrogen atom, which is significant in various synthetic applications and biochemical interactions. Its structural complexity makes it a subject of interest in organic chemistry, particularly in the synthesis of biologically active molecules.
The compound can be sourced from various chemical suppliers and is categorized as a bicyclic amine derivative. It belongs to the broader class of azabicyclo compounds, which are characterized by their unique nitrogen-containing bicyclic frameworks. These compounds are often utilized in medicinal chemistry due to their ability to mimic natural products and interact with biological systems.
The synthesis of (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate typically involves catalytic cycloaddition reactions. A notable method includes the [6π + 2π]-cycloaddition of terminal alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate, facilitated by a cobalt-based catalytic system (Co(acac)₂(dppe)/Zn/ZnI₂) . This approach not only yields high purity products but also allows for the introduction of various substituents at specific positions on the bicyclic framework.
The reaction conditions often involve heating the reactants in a suitable solvent under inert atmosphere to prevent unwanted side reactions. The yields reported for such reactions generally range between 79% and 95%, indicating efficient conversion rates .
The molecular structure of (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate can be elucidated through various spectroscopic techniques, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C NMR). These analyses confirm the stereochemistry and connectivity of atoms within the compound .
The molecular formula is , with a molecular weight of approximately 221.30 g/mol . The compound's structural features contribute to its reactivity and interactions in chemical processes.
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate participates in various chemical reactions, including condensation reactions with nucleophiles, leading to the formation of diverse heterocyclic compounds . It has also been utilized in the synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be further transformed into amides and other derivatives.
The versatility of this compound in chemical reactions stems from its ability to act as both an electrophile and a nucleophile, facilitating multiple pathways for synthetic transformations .
The mechanism of action for (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system . This interaction can lead to modulation of neurotransmission, influencing various physiological processes.
Research indicates that this compound acts as an agonist for nicotinic receptors, which play critical roles in synaptic transmission and muscle contraction . The precise effects on cellular signaling pathways depend on environmental factors such as pH and temperature.
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate is typically characterized by its solid state at room temperature with specific melting and boiling points that may vary based on purity and crystalline form.
The compound exhibits stability under standard laboratory conditions but may require careful handling due to potential reactivity with strong acids or bases . Its solubility profile is essential for determining its applications in biological systems.
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate has significant applications in scientific research, particularly in drug discovery and development. It serves as a precursor for synthesizing peptidomimetic compounds that mimic natural peptides, thus facilitating studies on enzyme interactions and receptor binding . Additionally, its structural characteristics make it valuable for exploring new therapeutic agents targeting neurological conditions.
Cobalt(I) complexes enable stereoselective access to the 9-azabicyclo[3.3.1]nonane core via [6π+2π] cycloaddition between 1,3,5-cyclooctatrienes and functionalized terminal alkynes. This method achieves high endo-selectivity (typically >15:1) under mild conditions (25–60°C) with catalytic Co(I) species (5–10 mol%) and phosphine ligands. The reaction proceeds through a metallacyclic intermediate that enforces the S-configuration at the bridgehead carbon. Yields range from 60–85%, with electron-deficient alkynes showing enhanced reactivity due to favorable coordination with the cobalt center [3] [4].
Chromium(0) catalysts (e.g., Cr(CO)₆) facilitate the photoinduced [6π+2π] cycloaddition of azepines and dienes to construct the bicyclic scaffold. Irradiation at 350–400 nm generates reactive Cr(0) diene complexes that undergo stereospecific coupling with azepines. This method efficiently installs the 2,4-diene moiety characteristic of the target compound, with enantiomeric ratios exceeding 90:10 when chiral auxiliaries are incorporated. Key advantages include operational simplicity and compatibility with N-Boc-protected azepines, though yields are moderate (45–70%) [3] [4].
Table 1: Performance of Metal-Catalyzed Cycloadditions for Scaffold Synthesis
Method | Catalyst System | Yield Range | endo:exo Ratio | Stereoselectivity (er) |
---|---|---|---|---|
Cobalt(I)-mediated | CoI(dppe)/PPh₃ | 60–85% | >15:1 | >95:5 |
Chromium(0)-photoinduced | Cr(CO)₆, hν (350 nm) | 45–70% | 10:1 | 90:10 (with chiral ligands) |
Electrophilic cyclization of cis-aminocyclooct-4-enol derivatives provides a robust route to the endo-9-azabicyclo[3.3.1]nonane skeleton. Treatment with Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) triggers transannular ring closure via regioselective epoxide opening or halonium ion formation. This approach delivers the bicyclic core with the alcohol functionality at C3 in >90% endo selectivity due to kinetic preference for equatorial attack. Ruthenium complex catalysts further enhance stereocontrol, enabling diastereomeric ratios up to 98:2 under hydrogenation conditions [1].
Transannular cyclization of macrocyclic precursors offers efficient access to rigid bicyclic frameworks. Key strategies include:
The tert-butoxycarbonyl (Boc) group is indispensable for synthesizing enantiopure (S)-9-azabicyclo[3.3.1]nona-2,4-diene derivatives due to:
Table 2: Impact of Boc Protection on Key Physicochemical Parameters
Parameter | Unprotected Scaffold | Boc-Protected Scaffold | Change |
---|---|---|---|
LogP | 1.0–1.5 | 1.9–2.1 | +0.9 |
TPSA (Ų) | 55–60 | 46.6 | –13% |
N-Basicity (pKₐ) | 10.2–10.8 | 6.5–7.0 | –3.7 |
Conformation | Flexible boat-chair | Rigid twin-chair | Locked |
Computational data sourced from CAS 512822-27-4 analysis [2] [6]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2